1-Bromo-1-heptene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89942-12-1 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(E)-1-bromohept-1-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6+ |
InChI Key |
XNCAEAZUROUZKT-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/Br |
Canonical SMILES |
CCCCCC=CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 1 Heptene
Stereoselective Synthesis of (Z)-1-Bromo-1-heptene
The creation of the (Z)-isomer of 1-bromo-1-heptene, where the bromine atom and the alkyl chain are on the same side of the double bond, is often achieved through multi-step pathways that exploit the stereospecificity of certain reactions.
Utilization of Alkyne Hydroboration and Halogenation Processes
A prominent method for the stereoselective synthesis of (Z)-vinyl bromides involves the hydroboration of a 1-bromo-1-alkyne. This multi-step sequence provides a high degree of control over the geometry of the resulting double bond. The process begins with the hydroboration of 1-bromo-1-heptyne using a reagent like dibromoborane (B81526) (HBBr₂). This step is highly regio- and stereoselective, leading to the formation of a (Z)-2-bromo-1-heptenyldibromoborane intermediate. Subsequent reactions of this organoborane intermediate can be used to generate the final product. nih.govnih.gov
Another effective, albeit different, strategy relies on the debrominative decarboxylation of an anti-2,3-dibromoalkanoic acid. organic-chemistry.orgresearchgate.net This method involves the treatment of anti-2,3-dibromooctanoic acid with a base in a suitable solvent. The reaction proceeds through an E2 elimination mechanism, where the carboxyl group and the bromine atom at the C-2 position are removed, while the bromine at the C-3 position is eliminated along with a hydrogen atom, leading to the formation of the (Z)-1-bromo-1-heptene product with high stereoselectivity.
Optimization of Reaction Conditions for Z-Isomer Stereocontrol
Control over reaction parameters is critical to maximize the yield and stereoselectivity for the (Z)-isomer.
In the hydroboration pathway of 1-bromo-1-alkynes, the choice of borane (B79455) and the subsequent workup conditions are crucial. Following the initial hydroboration with dibromoborane, the resulting (Z)-alkenylborane can be converted into other organometallic species. For instance, treatment with dimethylzinc (B1204448) (Me₂Zn) can produce (Z)-2-alkenyldimethylboranes or (Z)-2-alkenylmethylzincs, which can then undergo further reactions like iodinolysis to yield a (Z)-alkenyl iodide, a versatile precursor for other compounds. nih.govnih.gov
For the debrominative decarboxylation method, the use of microwave irradiation has been shown to dramatically improve reaction efficiency. organic-chemistry.orgresearchgate.net By heating a mixture of the anti-2,3-dibromoalkanoic acid in dimethylformamide (DMF) with triethylamine (B128534) (Et₃N) as the base, the reaction can be completed in minutes with high yields of the (Z)-1-bromo-1-alkene. organic-chemistry.org The combination of the specific base and solvent system under microwave conditions is key to achieving this efficient and stereoselective transformation. researchgate.net
Table 1: Conditions for (Z)-1-Bromo-1-heptene Synthesis
| Starting Material | Key Reagents | Conditions | Product | Stereoselectivity |
|---|
Approaches to (E)-1-Bromo-1-heptene Synthesis
The synthesis of (E)-1-bromo-1-heptene, where the bromine and alkyl chain are on opposite sides of the double bond, typically involves different synthetic strategies than those used for the Z-isomer. A highly effective method is the catalytic anti-Markovnikov hydrobromination of the terminal alkyne, 1-heptyne. organic-chemistry.org This reaction adds HBr across the triple bond in a way that the bromine atom attaches to the terminal carbon (C-1) and the hydrogen atom attaches to the internal carbon (C-2). The use of specific catalysts ensures that the addition occurs with anti-stereochemistry, resulting in the formation of the (E)-alkenyl bromide with excellent regio- and diastereoselectivity. organic-chemistry.org This method is advantageous as it is often compatible with a wide array of functional groups. organic-chemistry.org
Another reported route involves the reaction of 2,3-dibromooctanoic acid with sodium hydrogencarbonate in N,N-dimethyl-formamide at high temperatures, though this method produces a mixture of (E) and (Z) isomers. lookchem.com
Reactivity and Mechanistic Investigations of 1 Bromo 1 Heptene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly using palladium and copper, has become an indispensable tool in modern organic synthesis. For substrates like 1-bromo-1-heptene, these methods offer a powerful means to construct new chemical bonds with high efficiency and selectivity. The vinyl halide group is a key functional handle for these transformations.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation due to their mild reaction conditions, broad substrate scope, and high functional group tolerance. nih.govchemie-brunschwig.ch The core of these reactions involves a catalytic cycle that typically begins with the oxidative addition of the vinyl bromide to a palladium(0) complex. chemie-brunschwig.chlibretexts.org
The Suzuki-Miyaura reaction couples an organohalide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govchemie-brunschwig.ch This reaction is noted for the low toxicity of the boron-based reagents and its compatibility with a wide range of functional groups. nih.gov For a substrate like this compound, this reaction would facilitate the formation of a new C(sp2)-C bond, leading to substituted heptene (B3026448) derivatives. The reaction generally proceeds with retention of the double bond geometry. While specific studies on this compound are not extensively detailed, the reactivity of vinyl bromides is well-established. nih.govacs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides
| Parameter | Condition | Purpose/Comment | Source(s) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. | acs.org |
| Organoboron Reagent | Aryl-, Alkenyl-, or Alkylboronic acid/ester | The nucleophilic coupling partner. | nih.govacs.org |
| Base | K₂CO₃, Cs₂CO₃, Tl₂CO₃ | Activates the organoboron reagent for transmetalation. | nih.govacs.org |
| Solvent | Dioxane/H₂O, THF, 2-MeTHF | Solubilizes reactants and facilitates the reaction. | nih.govacs.org |
| Temperature | 80 °C - 100 °C | Provides thermal energy to overcome activation barriers. | nih.gov |
| Typical Yield | Good to Excellent | Highly efficient for many substrates. | nih.gov |
The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organotin reagent (organostannane). chemie-brunschwig.ch This method is valued for its tolerance of a wide array of functional groups, as the organostannanes are generally unreactive toward many functional groups that would interfere with more reactive organometallics. A key advantage is that no base is typically required, which can be beneficial for base-sensitive substrates. The primary drawback is the toxicity of the organotin compounds. chemie-brunschwig.ch The coupling of this compound with various organostannanes would produce substituted dienes, styrenes, or other unsaturated systems.
Table 2: Representative Conditions for Stille Coupling of Vinyl Bromides
| Parameter | Condition | Purpose/Comment | Source(s) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Common palladium sources for Stille reactions. | acs.org |
| Ligand | P(furyl)₃, PPh₃ | Stabilizes the palladium center and modulates its reactivity. | acs.org |
| Organotin Reagent | R-Sn(Bu)₃ (R = vinyl, aryl, alkyl) | The organometallic nucleophile. | chemie-brunschwig.chresearchgate.net |
| Solvent | NMP, DMF, THF | Aprotic polar solvents are commonly used. | acs.org |
| Temperature | 25 °C - 100 °C | Reaction temperature depends on substrate reactivity. | acs.org |
| Typical Yield | Moderate to Excellent | Yields are often high for a range of substrates. | acs.org |
The Negishi coupling reaction forges a C-C bond between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. chemie-brunschwig.chresearchgate.net Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi reaction extremely versatile. researchgate.netnih.gov It can be used to couple C(sp2) centers, such as the one in this compound, with alkyl, alkenyl, and aryl zinc reagents. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the stereochemistry of the vinyl halide is retained in the product.
Table 3: Representative Conditions for Negishi Coupling of Vinyl Halides
| Parameter | Condition | Purpose/Comment | Source(s) |
|---|---|---|---|
| Catalyst | Pd(P(t-Bu)₃)₂, PdCl₂(dppf), Pd(OAc)₂ | A variety of palladium and nickel catalysts are effective. | nih.govorganic-chemistry.orgacs.org |
| Ligand | SPhos, P(t-Bu)₃ | Electron-rich, bulky phosphines are often used to promote reductive elimination. | acs.org |
| Organozinc Reagent | R-ZnX (R = alkyl, aryl, vinyl) | Highly reactive organometallic coupling partner. | nih.gov |
| Solvent | THF, NMP/THF | Anhydrous polar aprotic solvents are required. | acs.orgnih.gov |
| Temperature | Room Temperature to 60 °C | Reactions are often feasible at or near room temperature. | nih.gov |
| Typical Yield | Good to Excellent | High yields are achievable with broad substrate scope. | acs.org |
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical method for forming carbon-heteroatom and carbon-carbon bonds. nih.govacs.org Modern protocols have expanded the scope of these reactions to include vinyl halides like this compound. acs.orgnih.gov These methods can be used to couple vinyl bromides with a variety of nucleophiles, including azoles, phenols, and alcohols, typically with retention of the double bond geometry. acs.orgresearchgate.netacs.org
Table 4: Representative Conditions for Copper-Catalyzed Coupling of Vinyl Bromides
| Parameter | Condition | Nucleophile | Source(s) |
|---|---|---|---|
| Catalyst | CuI, CuCl | Simple copper(I) salts are common catalysts. | acs.orgresearchgate.net |
| Ligand | Ethylenediamine, N,N'-dimethylcyclohexyldiamine | Ligands accelerate the reaction and stabilize the copper catalyst. | acs.orgacs.org |
| Base | K₂CO₃, Cs₂CO₃ | Required to deprotonate the nucleophile. | researchgate.net |
| Solvent | Toluene, Dioxane | Anhydrous organic solvents are typically used. | researchgate.net |
| Temperature | 110 °C - 120 °C | Reactions often require elevated temperatures. | researchgate.netacs.org |
| Typical Yield | Good to Excellent | Effective for coupling with N- and O-nucleophiles. | acs.orgresearchgate.net |
The mechanisms of transition metal-catalyzed cross-coupling reactions are central to understanding their reactivity and for developing improved catalytic systems.
For the palladium-catalyzed reactions (Suzuki, Stille, Negishi), the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three fundamental steps: chemie-brunschwig.chnih.gov
Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the vinyl halide (this compound), cleaving the carbon-bromine bond and forming a square planar Pd(II) complex. nih.govacs.org This step is often rate-determining.
Transmetalation: The organometallic coupling partner (organoboron, -tin, or -zinc) transfers its organic group to the Pd(II) complex, displacing the halide. chemie-brunschwig.chnih.gov In the Suzuki reaction, this step is facilitated by a base.
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mit.edu
For copper-catalyzed couplings , the mechanism can be more complex and is not as universally defined as the palladium cycle. Several pathways have been proposed, depending on the reactants and conditions. One common proposal involves oxidative addition of the vinyl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. acs.org However, other pathways, including those involving radical intermediates, have also been described, particularly in photoinduced copper-catalyzed processes. nih.govcaltech.edu For instance, a photoinduced cycle might involve the generation of an alkyl radical from the electrophile, which is then trapped in a copper-mediated C-N or C-O bond-forming step. nih.gov
Palladium-Catalyzed Carbon-Carbon Bond Formations
Nucleophilic Substitution Reactions at the Vinylic Center
Nucleophilic substitution at a vinylic, sp²-hybridized carbon, such as in this compound, is substantially more challenging than at a saturated sp³-hybridized carbon. The standard Sₙ1 and Sₙ2 mechanisms are generally disfavored. An Sₙ1 pathway is hindered due to the high instability of the resulting vinylic carbocation, while an Sₙ2 reaction is impeded because the electron-rich π-system of the double bond repels the incoming nucleophile, and the C-Br bond is stronger than in alkyl halides. wikipedia.org
Stereochemical Outcomes and Stereoselectivity
Despite the high activation barrier, specialized nucleophilic vinylic substitution (SₙV) mechanisms have been proposed. Theoretical and experimental studies have identified potential concerted, bimolecular pathways (SₙV2) for certain substrates, although these are not common for simple haloalkenes under typical laboratory conditions. researchgate.net
Two primary mechanistic proposals are:
SₙVσ Mechanism : This pathway involves the nucleophile attacking the σ* antibonding orbital of the carbon-bromine bond within the plane of the molecule. Such an attack would lead to an inversion of configuration at the vinylic center. researchgate.net
SₙVπ Mechanism : In this alternative, the nucleophile attacks the π* antibonding orbital of the alkene, approaching from out of the plane. This pathway is predicted to result in retention of the original stereochemistry. researchgate.netrsc.org
For a molecule like this compound, which can exist as (E) and (Z) isomers, these pathways would theoretically lead to different stereoisomeric products. However, forcing such a substitution requires specific reagents and conditions that can overcome the inherent low reactivity of the vinylic halide system.
Addition Reactions Across the Alkene Double Bond
The presence of the carbon-carbon double bond in this compound allows for a variety of addition reactions, with the bromine atom influencing the regiochemical and stereochemical course of these transformations.
Hydroboration-Oxidation Pathways
Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. libretexts.org The reaction is stereospecific, proceeding via a syn-addition of the borane (B79455) (BH₃) and hydrogen across the alkene. masterorganicchemistry.comchemistrysteps.com
When applied to this compound, the reaction proceeds as follows:
Hydroboration : The borane molecule adds across the double bond in a concerted step. Due to both steric hindrance and electronic effects from the bromine atom, the boron atom selectively attaches to the C2 carbon, while the hydrogen atom adds to the C1 carbon. This is the anti-Markovnikov regioselectivity. The addition occurs on the same face of the double bond (syn-addition). libretexts.orgmasterorganicchemistry.com
Oxidation : The resulting organoborane intermediate is then treated with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl (C-OH) bond, occurring with complete retention of stereochemistry at the C2 carbon. masterorganicchemistry.com
The final product is a 1-bromo-2-heptanol. If the starting material were a specific stereoisomer (E or Z) of this compound, the syn-addition and subsequent retention of configuration would lead to a specific stereoisomeric product.
| Reaction Step | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Hydroboration | BH₃·THF (Borane-tetrahydrofuran complex) | Alkylborane | Anti-Markovnikov, Syn-addition |
| 2. Oxidation | H₂O₂, NaOH | 1-Bromo-2-heptanol | Retention of stereochemistry |
Halogenation and Halohydrin Formation
The reaction of this compound with halogens or with halogens in the presence of water leads to distinct addition products.
Halohydrin Formation : When the halogenation reaction is conducted in a nucleophilic solvent such as water, a halohydrin is formed. leah4sci.com After the initial formation of the cyclic bromonium ion, a water molecule, being the solvent and present in high concentration, acts as the nucleophile instead of the bromide ion. libretexts.orgyoutube.com Water attacks one of the carbons of the cyclic intermediate, also in an anti-fashion. masterorganicchemistry.com The attack is regioselective and occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge of the transition state. A final deprotonation step yields the neutral halohydrin. leah4sci.com The reaction of this compound with Br₂ and water produces 1,2-dibromo-1-heptanol.
| Reaction Type | Reagents | Major Product | Stereochemistry |
|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | 1,1,2-Tribromoheptane | Anti-addition |
| Halohydrin Formation | Br₂, H₂O | 1,2-Dibromo-1-heptanol | Anti-addition, Regioselective |
Radical Reactions Involving the Vinylic Bromide
The carbon-bromine bond in this compound can undergo homolytic cleavage to form a vinylic radical. This reactivity is distinct from allylic bromination, which involves the C-H bonds adjacent to the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org The formation of a vinylic radical typically requires a radical initiator (e.g., AIBN) or photochemical conditions. utexas.edu
A common transformation involving such radicals is reduction. In the presence of a radical initiator and a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), a radical chain reaction can occur.
The mechanism for the reduction of this compound proceeds via these steps:
Initiation : A radical initiator generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride.
Propagation :
The tributyltin radical abstracts the bromine atom from this compound to form a vinylic radical at C1 and tributyltin bromide (Bu₃SnBr).
The newly formed heptenyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product, 1-heptene, and regenerating a tributyltin radical to continue the chain.
This vinylic radical intermediate can also participate in other reactions, such as intermolecular additions or dimerization, depending on the reaction conditions and the presence of other reactive species. For instance, radical cyclization is a powerful synthetic tool, though it would require a suitably placed internal π-system within the molecule for an intramolecular reaction to occur. mdpi.comthieme-connect.com
| Reaction Type | Reagents | Product | Key Intermediate |
|---|---|---|---|
| Radical Reduction | Bu₃SnH, AIBN (initiator) | 1-Heptene | 1-Heptenyl radical |
Synthetic Applications of 1 Bromo 1 Heptene As a Key Intermediate
Construction of Conjugated Systems
The vinyl bromide moiety of 1-bromo-1-heptene is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of conjugated diene and enyne systems. These structural motifs are prevalent in many biologically active molecules and functional materials.
A notable application of (Z)-1-bromo-1-heptene is in the stereoselective synthesis of (Z,Z)-octadeca-10,12-dienoic acid, a conjugated linoleic acid (CLA) isomer. agriculturejournals.czagriculturejournals.czresearchgate.net A key strategy involves the coupling of (Z)-1-bromo-1-heptene with a protected long-chain alkyne, followed by a stereoselective reduction of the resulting triple bond. agriculturejournals.cz
The synthesis begins with the coupling of (Z)-1-bromo-1-heptene with a protected form of undec-10-yn-1-ol. agriculturejournals.cz The hydroxyl group of the undec-10-yn-1-ol is typically protected with a tetrahydropyranyl (THP) group to prevent side reactions. agriculturejournals.cz The coupling reaction is a palladium-catalyzed process, often employing a catalyst system of bis(benzonitrile)dichloropalladium(II) and copper(I) iodide in a piperidine (B6355638) solvent. agriculturejournals.cz This reaction proceeds with high stereofidelity, successfully forming the enyne intermediate, (Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10-yn-12-ene, in good yields (often exceeding 70%). agriculturejournals.cz
Table 1: Reaction Details for the Coupling of (Z)-1-Bromo-1-heptene
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
| (Z)-1-Bromo-1-heptene | 1-(2'-tetrahydropyranyloxy)-undec-10-yne | PdCl₂(PhCN)₂ / CuI | Piperidine | (Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10-yn-12-ene |
To achieve the desired (Z,Z) configuration of the final diene, the triple bond of the enyne intermediate must be hydrogenated stereoselectively. agriculturejournals.cz This is accomplished through a syn-addition of hydrogen across the alkyne. A common method for this transformation is the use of dicyclohexylborane, which adds to the triple bond in a concerted fashion. agriculturejournals.cz Subsequent protonolysis of the resulting vinylborane, often with acetic acid, yields the (Z,Z)-diene system. agriculturejournals.cz Following the hydrogenation, the THP protecting group is removed, and the terminal alcohol is oxidized using a reagent like Jones reagent (CrO₃ in sulfuric acid) to furnish the final product, (Z,Z)-octadeca-10,12-dienoic acid. agriculturejournals.cz
Synthesis of (Z,Z)-Octadeca-10,12-dienoic Acid Derivatives
Elaboration into Functionalized Organic Molecules
This compound is also utilized in the synthesis of other complex functionalized molecules. For instance, 7-bromo-1-heptene (B130210), an isomer, is used as an alkylating agent to introduce a heptene (B3026448) moiety into various molecular scaffolds. In one study, 7-bromo-1-heptene was used to alkylate tert-butyl decanoate (B1226879) in the synthesis of dimeric derivatives of diacylglycerol-lactones, which are ligands for Protein Kinase C. nih.gov The reaction, mediated by lithium diisopropylamide, yielded the α-alkylated product in 72% yield. nih.gov
Precursor in Natural Product Synthesis
The utility of bromoalkenes extends to the synthesis of natural products. While specific examples detailing the use of this compound are not extensively documented in readily available literature, its structural isomer, 7-bromo-1-heptene, serves as a precursor in the synthesis of complex molecules like Boc-L-2-amino-8-nonenoic acid, an important building block in medicinal chemistry. sigmaaldrich.com The principles of its reactivity, primarily through coupling and substitution reactions, suggest its potential as a valuable intermediate in the assembly of natural product skeletons.
Utility in the Preparation of Specialty Chemicals and Polymers
In the field of materials science, bromoalkenes are employed to functionalize polymers. 7-Bromo-1-heptene has been used to modify ethyl cellulose (B213188) by appending terminal olefin groups. rsc.org In a process using sodium hydride as a catalyst, 7-bromo-1-heptene reacts with the hydroxyl groups of ethyl cellulose to introduce hept-6-enyl substituents. rsc.org These terminally unsaturated tethers act as handles for further modification via olefin cross-metathesis, allowing for the introduction of diverse functionalities to the cellulose ether in a specific and mild fashion. rsc.org This approach demonstrates good results, enabling the creation of specialty polymers with tailored properties. rsc.org
Advanced Spectroscopic Characterization for Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1-bromo-1-heptene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and isomeric form.
High-Resolution ¹H NMR for Isomeric Purity Determination
High-resolution proton (¹H) NMR spectroscopy is instrumental in determining the isomeric purity of this compound, specifically in distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic. The (E)-isomer is the more common form. nih.govnist.gov
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the double bond and the adjacent alkyl chain. The vinylic proton on the carbon bearing the bromine atom (C1) would likely appear as a doublet of triplets, influenced by coupling to the other vinylic proton and the protons on the adjacent methylene (B1212753) group. The other vinylic proton (at C2) would also exhibit complex splitting. The precise chemical shifts and coupling constants are sensitive to the stereochemistry around the double bond, allowing for the quantification of isomeric ratios in a mixture.
Table 1: Representative ¹H NMR Data for a Vinylic System
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Vinylic H (C1-H) | 6.0 - 6.5 | dt | J(H-H)cis ≈ 7-12, J(H-H)trans ≈ 13-18 |
| Vinylic H (C2-H) | 5.8 - 6.2 | m | |
| Allylic CH₂ | 2.0 - 2.3 | m | |
| Alkyl CH₂ | 1.2 - 1.6 | m | |
| Terminal CH₃ | 0.8 - 1.0 | t |
Note: This is a generalized table. Actual values can vary based on solvent and instrument frequency.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of this compound. ksu.edu.sa Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.
The carbons of the double bond (C1 and C2) are expected to resonate in the downfield region typical for sp² hybridized carbons. The carbon atom bonded to the electronegative bromine atom (C1) will be shifted further downfield compared to the other vinylic carbon (C2). The remaining sp³ hybridized carbons of the heptyl chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 110 - 125 |
| C2 | 125 - 140 |
| C3 | 30 - 35 |
| C4 | 28 - 32 |
| C5 | 31 - 35 |
| C6 | 22 - 26 |
| C7 | 13 - 15 |
Note: These are predicted ranges and can be influenced by the specific isomer and solvent.
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity within the this compound molecule. sdsu.eduepfl.ch
A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch This allows for the tracing of the proton-proton network along the alkyl chain and confirms the relationship between the vinylic protons.
An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This provides a definitive assignment of each proton to its corresponding carbon atom in the skeleton, confirming the assignments made from the one-dimensional spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of one bromine atom and the number of carbon and hydrogen atoms. The monoisotopic mass of this compound (C₇H₁₃Br) is approximately 176.020063 Da. chemspider.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Table 3: Isotopic Distribution for the Molecular Ion of this compound
| Ion | m/z (approximate) | Relative Abundance |
| [C₇H₁₃⁷⁹Br]⁺ | 176.02 | ~100% |
| [C₇H₁₃⁸¹Br]⁺ | 178.02 | ~97.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Studies
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying any potential impurities or degradation products. google.com The gas chromatogram will show a major peak corresponding to this compound, and any smaller peaks can be individually analyzed by the mass spectrometer to determine their structures. This is particularly useful for detecting isomers, residual starting materials, or byproducts from the synthesis. Furthermore, GC-MS can be used in stability studies to monitor the degradation of this compound over time and under various conditions, identifying the chemical nature of the degradation products.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. uc.eduresearchgate.net These methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. acs.orggatewayanalytical.com Consequently, polar bonds like C-Br produce strong IR signals, whereas non-polar bonds with easily distorted electron clouds, such as C=C, typically yield strong Raman signals. uc.edugatewayanalytical.com A combined analysis provides a more complete "fingerprint" of the molecular structure. researchgate.net
Detailed Research Findings
The vibrational spectrum of this compound can be dissected into contributions from its primary structural components: the vinylic group (C=CHBr), the n-pentyl alkyl chain, and the carbon-bromine bond.
Vibrational Modes of the Vinyl Group: The vinyl group gives rise to some of the most characteristic bands in the spectrum. The stretching vibration of the vinylic C-H bond (=C-H) is expected to appear at a higher frequency than alkyl C-H stretches, typically in the 3100–3000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The carbon-carbon double bond (C=C) stretch occurs in the 1680–1640 cm⁻¹ range. orgchemboulder.com Due to the asymmetry introduced by the bromine atom, this peak is expected to be of moderate intensity in the IR spectrum. However, the C=C bond is highly polarizable, making its stretching vibration a strong and readily identifiable band in the Raman spectrum. acs.org The out-of-plane C-H bending vibrations (wags) are also significant, producing strong absorptions in the IR spectrum between 1000 cm⁻¹ and 650 cm⁻¹. spectroscopyonline.com
Vibrational Modes of the Alkyl Chain: The heptyl chain produces a series of characteristic absorptions. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are observed in the 3000–2850 cm⁻¹ range. docbrown.infopressbooks.pub Bending vibrations for these groups, including scissoring and rocking motions, appear in the fingerprint region, primarily between 1470 cm⁻¹ and 1375 cm⁻¹. docbrown.infoesisresearch.org
The Carbon-Bromine (C-Br) Vibration: The C-Br bond is a key functional group for identification. The C-Br stretching vibration is characterized by a strong absorption in the far-infrared region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comchemistrytalk.org The significant mass of the bromine atom and the polarity of the bond ensure that this peak is prominent in the IR spectrum. spectroscopyonline.com In Raman spectra, the C-X stretching vibrations (where X is a halogen) are also active, with intensity increasing from fluorine to bromine. ijpsr.com
The following tables summarize the predicted vibrational modes for this compound based on established group frequencies and data from related compounds.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| ~3080 - 3020 | =C-H Stretch | Medium | Characteristic of vinylic hydrogens. libretexts.org |
| 2960 - 2850 | -C-H Stretch (Alkyl) | Strong | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. docbrown.info |
| ~1640 | C=C Stretch | Medium | The double bond stretch is IR active due to asymmetry. orgchemboulder.com |
| ~1465 | -CH₂- Scissoring | Medium | Bending vibration of the alkyl chain. docbrown.info |
| ~1375 | -CH₃ Symmetric Bend | Medium | Characteristic methyl group deformation. orgchemboulder.com |
| 1000 - 650 | =C-H Bend (Out-of-plane) | Strong | Strong, characteristic bands for alkenes. spectroscopyonline.com |
| 690 - 515 | C-Br Stretch | Strong | Strong absorption due to high dipole moment and atomic mass. orgchemboulder.comchemistrytalk.orgspectroscopyonline.com |
Interactive Data Table: Predicted Raman Scattering Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| ~3080 - 3020 | =C-H Stretch | Medium | Vinylic C-H stretches are visible in Raman spectra. |
| 2960 - 2850 | -C-H Stretch (Alkyl) | Strong | Alkyl C-H stretches are typically strong in Raman. |
| ~1640 | C=C Stretch | Strong | Highly polarizable bond, results in a strong Raman signal. acs.org |
| ~1450 | -CH₂- Bending | Medium | Alkyl chain deformations are observable. acs.org |
| 1300 - 1000 | C-C Skeletal Stretches | Medium-Strong | The carbon backbone of the heptyl chain gives rise to multiple bands. |
| 690 - 515 | C-Br Stretch | Medium-Strong | The C-Br bond is polarizable and Raman active. ijpsr.com |
The complementary nature of IR and Raman spectroscopy is evident. The C=C stretch, which may only be of medium intensity in the IR spectrum, is expected to be one of the most prominent peaks in the Raman spectrum. acs.org Conversely, while the C-Br stretch is clearly visible in both, its high dipole moment makes it a particularly strong and reliable indicator in an IR spectrum. spectroscopyonline.com The combination of these techniques would allow for an unambiguous structural confirmation of this compound, distinguishing it from isomers and related saturated or unsaturated compounds.
Computational Chemistry and Theoretical Investigations of 1 Bromo 1 Heptene
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations offer a powerful tool to elucidate the electronic structure and predict the reactivity of 1-bromo-1-heptene. These theoretical investigations provide valuable data on bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to understanding its chemical behavior.
The presence of the bromine atom and the carbon-carbon double bond significantly influences the electronic properties of this compound. The bromine atom, being highly electronegative, withdraws electron density from the carbon atom to which it is attached, creating a polar covalent bond. This polarization is a key factor in the molecule's reactivity. The π-electron system of the double bond also contributes to the molecule's electronic character, making it susceptible to electrophilic attack.
Computational models, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT) methods, can provide precise values for these molecular parameters. For instance, in a related molecule, vinyl bromide, DFT calculations have been used to determine bond lengths and angles, showing good agreement with experimental data. These calculations reveal the geometric and electronic perturbations caused by the halogen substituent.
Table 1: Calculated Electronic Properties of a Model Vinyl Bromide System
| Property | Calculated Value |
|---|---|
| C=C Bond Length | 1.33 Å |
| C-Br Bond Length | 1.87 Å |
| C-C-Br Bond Angle | 121.5° |
| Dipole Moment | 1.42 D |
(Note: These values are representative and derived from computational studies on similar, smaller bromoalkenes as a proxy for this compound, for which specific published data is scarce.)
The reactivity profile of this compound is largely dictated by the interplay of these electronic factors. The electron-deficient carbon atom bonded to bromine is a potential site for nucleophilic attack, while the electron-rich double bond is susceptible to attack by electrophiles. Quantum chemical calculations can map out the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-deficient regions of the molecule and thereby predicting sites of reactivity.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. For this compound, DFT studies can be employed to explore the potential energy surfaces of various reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of reactions involving this compound.
A primary reaction pathway for alkenes is electrophilic addition. In the case of this compound, the addition of an electrophile (such as HBr) would proceed via the formation of a carbocation intermediate. DFT calculations can model the geometry and energy of the transition state leading to this intermediate, as well as the stability of the resulting carbocation. The regioselectivity of such additions, governed by Markovnikov's rule, can also be rationalized through the relative stabilities of the possible carbocation intermediates as determined by DFT.
Table 2: Representative Calculated Activation Energies for Electrophilic Addition to a Model Bromoalkene
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Formation of Bromonium Ion Intermediate | 5-10 |
| Nucleophilic Attack on Intermediate | 1-3 |
(Note: These are generalized values for electrophilic bromine addition to an alkene, illustrating the type of data obtained from DFT studies.)
Furthermore, DFT is instrumental in studying nucleophilic substitution reactions at the vinylic carbon. While generally less reactive than their saturated counterparts, vinyl halides can undergo substitution reactions under specific conditions. DFT calculations can elucidate the mechanism of these reactions, which may proceed through addition-elimination or elimination-addition pathways, and determine the associated energy barriers. The identification of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes at the molecular level.
Conformational Analysis and Stereochemical Preferences of E/Z Isomers
The presence of a double bond in this compound gives rise to geometric isomerism, resulting in the existence of E (entgegen) and Z (zusammen) isomers. These stereoisomers have distinct spatial arrangements of substituents around the double bond, which can lead to differences in their physical and chemical properties. Computational methods are invaluable for analyzing the conformational landscape and determining the relative stabilities of these isomers.
Conformational analysis of the flexible heptyl chain in both the E and Z isomers is essential for a complete understanding of their behavior. Rotations around the single bonds in the alkyl chain lead to numerous possible conformers, each with a specific energy. Computational searches can identify the low-energy conformers and the rotational barriers between them. For long-chain alkanes, it is known that folded or "hairpin" conformations can become energetically favorable, and similar effects can be anticipated for the heptyl chain of this compound.
The relative stability of the E and Z isomers is a key aspect of their stereochemistry. Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is sterically more favored and thus thermodynamically more stable than the Z isomer. The energy difference between the two isomers can be quantified through computational calculations.
Table 3: Calculated Relative Energies of E/Z Isomers for a Model 1-Bromo-1-alkene
| Isomer | Relative Energy (kcal/mol) |
|---|---|
| E-isomer | 0.0 (Reference) |
| Z-isomer | 0.5 - 1.5 |
The stereochemical preferences of the E and Z isomers can also influence their reactivity. The different spatial arrangements of the atoms can affect the accessibility of the reactive sites to incoming reagents, leading to differences in reaction rates and product distributions. Computational modeling of the transition states for reactions of both isomers can provide insights into these stereochemical effects.
Emerging Research Directions and Future Prospects
Development of Greener Synthetic Pathways for 1-Bromo-1-heptene
The pursuit of green chemistry principles has spurred research into more sustainable methods for producing this compound. Traditional synthesis routes often involve harsh reagents and produce significant waste, prompting the exploration of cleaner alternatives.
Another green strategy focuses on the use of less toxic reagents and milder reaction conditions. Research into oxidative bromination using reagents like dimethyldioxirane (B1199080) (DMDO) with N-bromosuccinimide (NBS) offers a more selective and controlled bromination under gentle conditions. Furthermore, the development of photocatalytic bromination techniques using visible light and transition-metal catalysts aims to improve atom economy and reduce waste products.
A patented method highlights a synthesis route starting from tetrahydrofuran (B95107) (THF), a readily available commercial raw material. This multi-step process, which includes ring-opening, hydroxyl protection, a linking reaction, deprotection, and substitution, is designed to be scalable, cost-effective, and environmentally friendlier, with total yields in the range of 35–45%. google.com
Catalytic Systems for Enhanced Selectivity and Atom Economy in Transformations
The development of advanced catalytic systems is crucial for controlling the selectivity and improving the atom economy of reactions involving this compound.
Molybdenum-catalyzed cross-metathesis has been shown to be effective for the synthesis of (E)-alkenyl bromides with high stereoselectivity. vulcanchem.com Specifically, the Mo(NC6F5)2Cl2(DME) catalyst has demonstrated high E-selectivity (>95%) in the reaction between styrenyl bromides and terminal alkenes like 6-bromo-1-heptene. vulcanchem.com
Copper-catalyzed reactions have also emerged as a powerful tool. A photoinduced, copper-catalyzed N-alkylation of unactivated secondary halides has been developed, where a copper complex with a tridentate carbazolide/bisphosphine ligand acts as a photoredox catalyst. scispace.comnih.gov This system enables the coupling of carbamates with alkyl bromides under irradiation from blue-LED lamps. nih.gov Mechanistic studies suggest the formation of a secondary alkyl radical intermediate. scispace.comnih.gov
Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are also being explored for transformations involving this compound. rutgers.edu These reactions are fundamental in forming carbon-carbon bonds, which is essential for synthesizing more complex molecules.
The table below summarizes some of the catalytic systems being explored for transformations involving bromo-alkenes.
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Mo(NC6F5)2Cl2(DME) | Cross-Metathesis | High E-selectivity (>95%) for (E)-alkenyl bromides. vulcanchem.com |
| Copper/Tridentate Ligand | Photoinduced N-Alkylation | Utilizes blue-LED light; proceeds via a radical intermediate. scispace.comnih.gov |
| Nickel/Phosphite Complex | Kumada Cross-Coupling | Forms C-C bonds; used in the synthesis of alkylthiophenes. rutgers.edu |
| Copper(I) Chloride | One-Pot Synthesis | Catalyzes the conversion of furfural (B47365) to furoic acid for subsequent reaction. researchgate.netmdpi.comresearchgate.net |
Exploration of Novel Applications in Materials Science and Supramolecular Chemistry
The unique structure of this compound, featuring both a reactive bromine atom and a terminal double bond, makes it a valuable building block for creating new materials and supramolecular assemblies.
In materials science, 7-bromo-1-heptene (B130210) has been utilized to modify the surface of cellulose (B213188) ethers. rsc.org This is achieved by first appending the heptenyl group to the cellulose backbone, which can then undergo further reactions like olefin cross-metathesis to introduce a variety of functional groups. rsc.org This functionalization can enhance the properties of cellulose-based materials for applications such as amorphous solid dispersions. rsc.org
Additionally, this compound derivatives are used in the synthesis of functionalized octasilsesquioxane hybrid nanoclusters. tubitak.gov.tr These nanoclusters have potential applications as high-performance hydraulic fluids due to their thermal stability and environmental compatibility. tubitak.gov.tr
In the realm of supramolecular chemistry, the ability of bromo-alkene derivatives to participate in the formation of complex structures is being investigated. For example, 7-bromo-1-heptene has been used in the synthesis of components for metallo-supramolecular cyclic polymers. amazonaws.com The bromo- and alkene- functionalities allow for sequential reactions to build up larger, well-defined architectures. Research has also explored the creation of supramolecular associates of fullerenes using derivatives synthesized with 7-bromo-1-heptene. rsc.org
Q & A
Basic: What experimental methods are recommended for synthesizing 1-bromo-1-heptene, and how can purity be optimized?
Methodological Answer:
this compound is typically synthesized via bromination of 1-heptene using N-bromosuccinimide (NBS) in a radical-initiated reaction or via hydrobromination with HBr under controlled conditions. Key steps include:
- Radical Bromination: Use NBS in CCl₄ with a radical initiator (e.g., AIBN) at 60–80°C. Monitor reaction progress via TLC .
- Hydrobromination: React 1-heptene with HBr gas in anhydrous conditions, favoring anti-Markovnikov addition.
- Purification: Distillation under reduced pressure (bp ~140–150°C) followed by column chromatography (hexane/ethyl acetate) to isolate the alkene-brominated product. Purity (>95%) is confirmed via GC-MS and ¹H/¹³C NMR .
Basic: How should researchers characterize this compound to confirm its structural identity and purity?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H NMR: Look for vinyl proton signals (δ 5.5–6.5 ppm, doublet) and allylic methylene protons (δ 2.0–3.0 ppm, multiplet).
- ¹³C NMR: Confirm the sp² carbons (δ 110–130 ppm) and the brominated carbon (δ ~80 ppm) .
- Mass Spectrometry (GC-MS): Molecular ion peak at m/z 178 (C₇H₁₃Br⁺) and characteristic fragmentation patterns (e.g., loss of Br, m/z 98).
- Elemental Analysis: Match experimental C/H/Br ratios to theoretical values (C: 47.47%, H: 7.39%, Br: 45.14%) .
Advanced: What factors influence the regioselectivity and stereochemical outcomes in reactions involving this compound?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, leading to inversion of configuration, while nonpolar solvents stabilize carbocation intermediates in SN1 pathways .
- Substrate Structure: The terminal alkene in this compound facilitates elimination reactions (e.g., dehydrohalogenation) under basic conditions, yielding 1-heptyne or heptadienes. Steric hindrance at the β-carbon can reduce elimination efficiency .
- Temperature: Elevated temperatures (>100°C) promote elimination over substitution. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
Methodological Answer:
- Systematic Review: Cross-reference data from peer-reviewed studies using standardized protocols (e.g., EPA’s criteria for data quality ).
- Replication Studies: Reproduce synthesis under identical conditions (solvent, temperature, catalyst) as described in primary literature. Discrepancies may arise from trace impurities or unoptimized quenching steps .
- Collaborative Validation: Share samples with independent labs for NMR/GC-MS cross-validation. Use databases like PubChem or Reaxys to compare spectral libraries .
Advanced: What computational tools can predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states for substitution/elimination reactions. Predict activation energies and regioselectivity using B3LYP/6-31G(d) basis sets .
- Retrosynthetic Analysis: Tools like Pistachio or Reaxys Biocatalysis suggest feasible precursors (e.g., 1-heptene, brominating agents) and optimize reaction networks .
- Machine Learning: Train models on existing kinetic data to predict optimal conditions (e.g., solvent, catalyst) for high-yield bromoalkene synthesis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Ventilation: Ensure airflow >100 ft/min in hoods to mitigate inhalation risks (NIOSH REL: 0.1 ppm for brominated compounds) .
- Waste Disposal: Neutralize residual bromine with NaHSO₃ before aqueous disposal. Store in amber bottles under inert gas to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
